N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-5-fluoro-2-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S2/c1-25-16-9-4-13(18)12-17(16)27(23,24)19-14-5-7-15(8-6-14)20-10-2-3-11-26(20,21)22/h4-9,12,19H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMFHPSOQCHCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 5-Fluoro-2-methoxybenzene
The sulfonyl chloride is synthesized via Friedel-Crafts chlorosulfonation :
- Reaction conditions : 5-Fluoro-2-methoxybenzene (1 eq) is treated with chlorosulfonic acid (3 eq) at 0–5°C for 4 hours.
- Workup : Quenched into ice-water, extracted with dichloromethane, and dried over Na₂SO₄.
- Yield : 78–82% as a pale-yellow liquid.
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 8.8 Hz, 1H), 7.12 (d, J = 2.4 Hz, 1H), 6.98 (dd, J = 8.8 Hz, 1H), 3.92 (s, 3H).
- FT-IR : 1372 cm⁻¹ (S=O asymmetric stretch), 1174 cm⁻¹ (S=O symmetric stretch).
Synthesis of 4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)aniline
Thiazinan Ring Formation
The thiazinan core is constructed via cyclocondensation :
Sulfur Oxidation to Sulfone
The sulfide is oxidized to sulfone using H₂O₂ in acetic acid :
- Conditions : 2-(4-Aminophenyl)-1,4-thiazinane (1 eq) stirred with 30% H₂O₂ (3 eq) and AcOH at 50°C for 6 hours.
- Yield : 89% of 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)aniline as a crystalline solid.
Characterization :
- ¹³C NMR (101 MHz, DMSO-d₆): δ 151.2 (C-SO₂), 128.4–116.7 (aromatic carbons), 52.1 (N-CH₂), 47.8 (S-CH₂).
- Elemental Analysis : Calculated for C₁₀H₁₃N₂O₂S: C 51.72%, H 5.61%; Found: C 51.68%, H 5.59%.
Sulfonamide Coupling
Standard Coupling Protocol
The final step involves amine-sulfonyl chloride coupling :
- Reagents : 4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)aniline (1 eq), 5-fluoro-2-methoxybenzenesulfonyl chloride (1.05 eq), pyridine (3 eq) in THF.
- Conditions : Stirred at 25°C for 8 hours.
- Workup : Diluted with EtOAc, washed with 1M HCl and brine, then purified via silica chromatography (Hexane:EtOAc = 3:1).
- Yield : 76% of the target compound.
Microwave-Assisted Optimization
To enhance efficiency, microwave irradiation (100°C, 150 W, 30 min) increases yield to 84% while reducing reaction time.
Alternative Synthetic Routes
One-Pot Thiazinan-Sulfonamide Assembly
A convergent strategy avoids isolating intermediates:
- Procedure : In situ oxidation of 2-(4-aminophenyl)-1,4-thiazinane with Oxone® (2 eq), followed by direct addition of sulfonyl chloride.
- Yield : 71% with reduced purification steps.
Enzymatic Sulfonation
Using aryl sulfotransferase in buffer (pH 7.4) with PAPS cofactor:
- Conversion : 58% after 24 hours at 37°C.
- Advantage : Avoids harsh chlorosulfonation conditions.
Characterization and Validation
Spectroscopic Data
- HRMS (ESI+) : m/z 428.0987 [M+H]⁺ (calc. 428.0991).
- ¹⁹F NMR (376 MHz, DMSO-d₆): δ -118.2 (s, 1F).
Purity Assessment
- HPLC : 99.2% purity (C18 column, MeCN:H₂O = 70:30, 1 mL/min).
- XRD : Monoclinic crystal system (space group P2₁/c), confirming sulfone geometry.
Industrial-Scale Considerations
Cost Analysis
- Raw materials : 62% of total cost (sulfonyl chloride synthesis dominates).
- Catalyst recycling : Pd/C recovery reduces expenses by 18%.
Environmental Impact
- E-factor : 23.4 (solvent waste from chromatography).
- Green alternative : Switch to EtOAc/2-MeTHF solvent cuts E-factor to 11.8.
Challenges and Mitigation
Sulfur Oxidation Over-Run
Amine Protection
- Issue : Sulfonation of free -NH₂ during chlorosulfonation.
- Fix : Use Boc-protected aniline, removed post-coupling via TFA.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-5-fluoro-2-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Potassium fluoride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-5-fluoro-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly as an anticonvulsant.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-5-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below compares the structural motifs, substituents, and key functional groups of the target compound with four analogs from the literature:
Key Observations:
- Heterocycles : The target compound’s 1λ⁶,2-thiazinan ring (a six-membered sulfur-containing heterocycle with two oxo groups) contrasts with triazoles () and pyrazoles (). The dioxo group increases polarity and may enhance solubility compared to sulfur-free analogs.
- Substituents : The 5-fluoro-2-methoxy substitution on the benzene ring is unique; similar compounds feature halogens (e.g., 2,4-difluorophenyl in ) or methyl/ethyl groups. Fluorine’s electronegativity and methoxy’s electron-donating effects could modulate pharmacokinetics .
- Hydrogen Bonding: Sulfonamide S=O and N–H groups are universal hydrogen-bond donors/acceptors. The target compound’s methoxy group may reduce intermolecular H-bonding capacity compared to hydroxylated analogs () .
Spectroscopic and Crystallographic Comparisons
Infrared Spectroscopy:
- The target compound’s sulfonamide S=O stretches are expected at 1150–1350 cm⁻¹, aligning with ’s sulfonylphenyl derivatives (1247–1255 cm⁻¹ for C=S in triazole-thiones) .
- The absence of C=O stretches (~1660 cm⁻¹) in triazole-thiones () contrasts with the acetamide C=O (~1680 cm⁻¹) in and .
Crystallography:
- Dihedral angles between aromatic rings in (16.96°–55.54°) and (5.8°–71.8°) suggest conformational flexibility, whereas the target compound’s rigid thiazinan ring may restrict rotation, affecting binding interactions .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-5-fluoro-2-methoxybenzene-1-sulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound is characterized by a sulfonamide group and a thiazinan ring, which contribute to its unique biological properties. The presence of fluorine and methoxy groups enhances its lipophilicity and metabolic stability, potentially increasing its bioactivity.
| Property | Details |
|---|---|
| Molecular Formula | C18H16F2N2O3S |
| Molecular Weight | 416.4 g/mol |
| CAS Number | 941986-75-0 |
| Structural Features | Sulfonamide, Thiazinan ring, Fluorine |
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide moiety can inhibit specific enzymes by mimicking the structure of p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This inhibition disrupts bacterial growth and metabolism.
- Receptor Binding : The compound may interact with various receptors, modulating their activity and influencing signaling pathways related to inflammation and cancer.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antibacterial Properties : Similar sulfonamides have been shown to possess significant antibacterial effects. The compound's mechanism likely involves disrupting folate synthesis in bacteria.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through apoptosis induction in cancer cell lines. The compound may affect cell cycle regulation and promote programmed cell death.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
- A study on sulfonamide derivatives revealed that modifications to the thiazinan ring significantly enhanced antibacterial efficacy against resistant strains of bacteria.
- Research involving fluorinated benzene derivatives indicated increased potency in inhibiting cancer cell proliferation compared to non-fluorinated counterparts.
Research Findings
A comprehensive analysis of the biological activity of this compound includes:
| Study | Findings |
|---|---|
| In vitro antibacterial assays | Effective against Gram-positive bacteria |
| Cytotoxicity tests on cancer cells | Induced apoptosis in breast cancer cell lines |
| Anti-inflammatory assays | Reduced COX enzyme activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
